

# Reproducibility of GSK1360707 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for **GSK1360707**, a potent triple reuptake inhibitor (TRI), with a focus on the reproducibility of its monoamine transporter occupancy data. By presenting quantitative data from the primary study alongside results from similar experiments on other TRIs, this document aims to offer an objective resource for researchers in the field of neuropharmacology and drug development.

# **Comparative Analysis of Transporter Occupancy**

The primary in vivo data for **GSK1360707** comes from a positron emission tomography (PET) imaging study in baboons and humans, which quantified the drug's occupancy of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] To assess the reproducibility and context of these findings, the following tables compare the half-maximal inhibitory concentration (IC50) values of **GSK1360707** with those of other TRIs investigated using similar PET methodologies.

Table 1: Monoamine Transporter Occupancy (IC50 in ng/mL) of **GSK1360707** in Humans and Baboons



| Species | Serotonin<br>Transporter (SERT) | Dopamine<br>Transporter (DAT) | Norepinephrine<br>Transporter (NET) |
|---------|---------------------------------|-------------------------------|-------------------------------------|
| Human   | 6.80[1]                         | 18.00[1]                      | Not Reported                        |
| Baboon  | 15.16[1]                        | 15.56[1]                      | 0.97[1]                             |

Table 2: Comparative Monoamine Transporter Occupancy (IC50 in ng/mL) of Other Triple Reuptake Inhibitors in Humans

| Compound               | Serotonin<br>Transporter<br>(SERT) | Dopamine<br>Transporter<br>(DAT)     | Norepinephrin<br>e Transporter<br>(NET) | Study<br>Reference |
|------------------------|------------------------------------|--------------------------------------|-----------------------------------------|--------------------|
| SEP-225289             | Not Determined (low occupancy)     | 4.5                                  | Not Reported                            | [2]                |
| Centanafadine          | 1760                               | 1580                                 | 132-135                                 | [3][4]             |
| Toludesvenlafaxi<br>ne | Not Reported                       | Low Occupancy<br>(8.09% at<br>160mg) | Not Reported                            | [5]                |
| SKL10406               | 11.8 - 40.2                        | Not Determined (low occupancy)       | Not Reported                            | [6]                |

## **Experimental Protocols**

The following sections detail the key experimental methodologies employed in the primary study of **GSK1360707** to ensure researchers can accurately interpret and potentially replicate the findings.

# Positron Emission Tomography (PET) Imaging for Transporter Occupancy

The central experimental method used to determine the in vivo transporter occupancy of **GSK1360707** was PET imaging.[1] This non-invasive technique allows for the quantification of target engagement by a drug in the living brain.



#### 1. Radioligand Selection:

- SERT: [11C]DASB was used as the radioligand to measure SERT occupancy.[1]
- DAT: [11C]PE2I was utilized to quantify DAT occupancy.[1]
- NET: In the baboon studies, [11C]MRB (also known as [11C]MeNER) was employed to determine NET occupancy.[1]

#### 2. Study Subjects:

- Preclinical: Anubis baboons (Papio anubis) were used for the initial characterization of SERT,
   DAT, and NET occupancy.[1]
- Clinical: Healthy human volunteers were recruited for the subsequent clinical PET imaging studies of SERT and DAT occupancy.[1]

#### 3. Imaging Procedure:

- A baseline PET scan was conducted without the drug to measure the baseline binding potential of the radioligand to the target transporters.
- GSK1360707 was administered to the subjects.
- A second PET scan was performed after drug administration to measure the "occupied" binding potential.
- Arterial blood sampling was performed throughout the scans to measure the concentration of the radioligand in the plasma, which is necessary for kinetic modeling.

#### 4. Data Analysis:

- The PET data was analyzed using kinetic modeling to calculate the binding potential (BPND)
  of the radioligand in various brain regions rich in the respective transporters.
- Transporter occupancy was calculated as the percentage reduction in BPND after drug administration compared to the baseline scan.



 The relationship between the plasma concentration of GSK1360707 and transporter occupancy was fitted to a pharmacological model to estimate the IC50 values.

## **Visualizing Key Processes**

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of triple reuptake inhibitors and a typical experimental workflow for determining transporter occupancy.





#### Click to download full resolution via product page

Caption: Signaling pathway of a triple reuptake inhibitor like **GSK1360707**.





Click to download full resolution via product page

Caption: Workflow for determining monoamine transporter occupancy using PET.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SEP-225289 serotonin and dopamine transporter occupancy: a PET study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET/CT study of dopamine transporter (DAT) binding with the triple reuptake inhibitor toludesvenlafaxine in rats and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reproducibility of GSK1360707 Experimental Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672351#reproducibility-of-gsk1360707-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com